molecular formula C12H25N3 B11888664 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

Cat. No.: B11888664
M. Wt: 211.35 g/mol
InChI Key: CFCOKLVPQUKRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is a chemical compound with the molecular formula C10H21N3 It is a heterocyclic compound containing both piperidine and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with sulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative .

Another method involves the use of 1-methylpiperazine and N-(tert-butoxycarbonyl)-4-piperidone. The reaction is carried out in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or diazepane rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of piperidine and diazepane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

1-methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane

InChI

InChI=1S/C12H25N3/c1-14-7-2-8-15(10-9-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3

InChI Key

CFCOKLVPQUKRJR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CC2CCNCC2

Origin of Product

United States

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